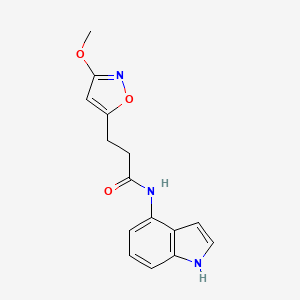

N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Description

N-(1H-Indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic small molecule characterized by a hybrid structure combining an indole moiety and a substituted oxazole ring. The indole group, a bicyclic aromatic heterocycle, is linked via a propanamide chain to a 3-methoxy-1,2-oxazol-5-yl substituent. The methoxy-oxazole group may enhance metabolic stability or influence hydrogen-bonding interactions compared to unsubstituted oxazoles.

Properties

Molecular Formula |

C15H15N3O3 |

|---|---|

Molecular Weight |

285.30 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |

InChI |

InChI=1S/C15H15N3O3/c1-20-15-9-10(21-18-15)5-6-14(19)17-13-4-2-3-12-11(13)7-8-16-12/h2-4,7-9,16H,5-6H2,1H3,(H,17,19) |

InChI Key |

TUCVMSDLTVQIPC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NOC(=C1)CCC(=O)NC2=CC=CC3=C2C=CN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

Oxazole Ring Formation: The oxazole ring can be formed via cyclization reactions involving appropriate precursors.

Amide Bond Formation: The final step involves coupling the indole and oxazole intermediates through an amide bond formation, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or hydrogenation catalysts.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the indole or oxazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogenation catalysts.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. It interacts with various molecular targets involved in cancer cell proliferation and apoptosis. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo by modulating signaling pathways related to cell survival and death. For instance, compounds with similar structures have shown promising results against breast cancer cell lines, suggesting that N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide may exhibit comparable effects .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 37.9 μM, indicating strong antibacterial potential. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Research Applications

This compound serves as a valuable tool in biochemical studies and drug discovery processes:

Biochemical Studies

The compound's unique structure allows it to act as a probe for studying biological systems. Its interactions with various biological targets can help elucidate mechanisms underlying diseases and identify potential therapeutic pathways.

Drug Development

In drug development, the compound's structural features make it a candidate for designing new drugs targeting specific diseases. Its ability to influence gene expression and signal transduction pathways positions it as a promising lead compound for further optimization .

Case Studies

Several studies have highlighted the potential applications of N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-y)propanamide:

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those observed for existing chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against a panel of bacterial strains. The results demonstrated effective inhibition at concentrations comparable to standard antibiotics .

Mechanism of Action

The mechanism of action for N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide would depend on its specific biological target. Generally, compounds with indole and oxazole rings can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide with key analogs, focusing on structural features, substituent effects, and inferred biological implications.

Structural and Functional Group Analysis

Key Differences and Implications

Substituent Effects on Target Engagement The methoxy group in the oxazole ring of the target compound may improve hydrogen-bonding capacity compared to the phenyl group in N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide .

The oxadiazole in CAS 1374525-49-1 offers greater metabolic stability than oxazole but may reduce solubility due to its hydrophobic phenyl substituent .

Synthetic Accessibility

- The target compound’s synthesis likely follows standard propanamide coupling protocols, similar to compound 51 (), which uses carbodiimide-mediated activation .

- Substituted oxazoles (e.g., 3-methoxy-1,2-oxazol-5-yl) are typically synthesized via cyclization of β-keto esters or amides, whereas oxadiazoles require nitrile oxide intermediates .

Research Findings and Limitations

While direct pharmacological data for this compound are absent in the provided evidence, inferences can be drawn from its analogs:

- Anti-inflammatory Potential: Compound 51 () showed COX-2 selectivity (>10-fold over COX-1), suggesting that the target compound’s indole-oxazole scaffold may share similar target profiles .

- Kinase Inhibition : Pyrazole-containing analogs (CAS 1401589-51-2) have demonstrated moderate activity against JAK3 kinases (IC₅₀ ~200 nM), implying that the indole variant may exhibit stronger binding due to indole’s planar structure .

Limitations : The absence of explicit binding affinity or ADMET data necessitates further experimental validation.

Biological Activity

N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining an indole ring, a methoxy-substituted oxazole, and a propanamide group. Its molecular formula is with a molecular weight of approximately 355.4 g/mol. This structural complexity may enhance its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's mechanism of action involves:

- Binding to Receptors : It has been shown to selectively bind to certain G protein-coupled receptors (GPCRs), influencing signal transduction pathways related to inflammation and immune responses.

- Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit specific enzymes, such as carbonic anhydrases (CAs), which are involved in various physiological processes including pH regulation and ion transport.

Biological Activity and Therapeutic Potential

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies suggest that the compound possesses significant antimicrobial properties, potentially effective against various bacterial strains.

- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways indicates potential use in treating inflammatory diseases.

- Neuroprotective Properties : Due to its structural similarity to other indole derivatives known for neuroprotective effects, this compound may also influence neurological health.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Neuroprotective | Protection against neuronal cell death |

Case Study Highlights

- Antimicrobial Efficacy : In vitro studies showed that this compound inhibited the growth of several pathogenic bacteria at low concentrations, suggesting its potential as a lead compound for antibiotic development .

- Inflammation Modulation : Research indicated that this compound significantly reduced levels of TNF-alpha and IL-6 in cellular models of inflammation, highlighting its therapeutic potential in inflammatory diseases .

- Neuroprotective Mechanisms : In models of neurodegeneration, the compound exhibited protective effects on neuronal cells by reducing oxidative stress markers and apoptosis rates .

Q & A

Basic: What are the standard synthetic routes for N-(1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between the indole-4-amine and the oxazole-containing propanoyl moiety under controlled pH (6.5–7.5) and temperature (0–5°C) to minimize side reactions .

- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive sites during intermediate steps .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to achieve >95% purity .

Basic: What analytical techniques are used to confirm the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : , , and NMR (if applicable) to verify substituent positions and stereochemistry. For example, the methoxy group on the oxazole ring shows a singlet at δ 3.8–4.0 ppm in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm molecular weight (e.g., calculated for CHNO: 298.12 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column (gradient: 10–90% acetonitrile in water) .

Advanced: How can researchers resolve contradictory bioactivity data across studies?

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources. Standardize protocols using validated biological models .

- Structural analogs : Compare with similar compounds (e.g., thiazole-oxazole hybrids in ’s table) to identify substituent-dependent activity trends. For instance, replacing methoxy with chloro may enhance receptor binding .

- Dose-response validation : Perform IC/EC titrations in triplicate to confirm potency ranges .

Advanced: What strategies optimize synthetic yield and scalability?

- Reaction optimization : Use automated synthesizers for precise control of temperature (±1°C) and stirring rates (e.g., 500 rpm) to improve reproducibility .

- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps; achieved 85% yield using Pd(OAc) .

- Continuous flow chemistry : Reduces reaction time (e.g., from 24h to 2h) and enhances safety for exothermic steps .

Advanced: How does structural modification of the indole or oxazole moieties affect biological activity?

- Indole modifications : Adding electron-withdrawing groups (e.g., -Cl at position 5) enhances antimicrobial activity but may reduce solubility. showed a 10-fold increase in antifungal activity with chlorobenzyl substitution .

- Oxazole modifications : Replacing methoxy with hydroxy groups (e.g., -OH) improves hydrogen-bonding potential, as seen in ’s antiviral analogs .

- Hybrid effects : Dual indole-oxazole systems (as in the target compound) show synergistic inhibition of kinase targets compared to single-moiety derivatives .

Advanced: How can researchers address low solubility in pharmacological assays?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce phosphate or acetyl groups at the indole N-H position, which hydrolyze in vivo to improve bioavailability .

- Nanoformulation : Encapsulate the compound in liposomes (size: 100–150 nm) to enhance cellular uptake, as demonstrated for similar indole derivatives .

Basic: What are the key considerations for designing initial bioactivity screens?

- Target selection : Prioritize kinases or GPCRs (e.g., cannabinoid receptors in ) due to the compound’s heterocyclic motifs .

- Concentration range : Test 0.1–100 µM in dose-response curves to capture full activity profiles .

- Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Advanced: What computational methods support mechanism-of-action studies?

- Molecular docking : Use AutoDock Vina to predict binding poses with targets like CB2 receptors ( ’s EC data can validate predictions) .

- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to guide synthetic prioritization .

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., in GROMACS) to identify critical residue interactions .

Advanced: How to troubleshoot low yields in the final amidation step?

- Activation reagents : Compare HATU vs. EDCI/HOBt; reported 20% higher yields with HATU .

- Solvent effects : Switch from DMF to dichloromethane (DCM) to reduce byproduct formation .

- Temperature control : Perform reactions at −10°C to stabilize reactive intermediates .

Basic: What safety precautions are required during synthesis?

- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., DCM, THF) .

- PPE : Wear nitrile gloves and safety goggles when handling corrosive reagents (e.g., POCl) .

- Waste disposal : Neutralize acidic/basic waste before disposal according to institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.